7-(2-Aminoethyl)-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminoethyl)-2-methyl-2H-indazole is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Functionalization: The indazole core is functionalized by introducing the aminoethyl group. This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the functionalization and methylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The indazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Aminoethyl)-2-methyl-2H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-(2-Aminoethyl)-2-methylquinoline: Similar in structure but with a quinoline core instead of an indazole core.
7-(2-Aminoethyl)-2-methylbenzimidazole: Features a benzimidazole core.
7-(2-Aminoethyl)-2-methylpyrrole: Contains a pyrrole ring instead of an indazole ring.
Uniqueness
7-(2-Aminoethyl)-2-methyl-2H-indazole is unique due to its specific indazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylindazol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
NYANTKAZIYGTOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.